The IUPAC name 3-bromonaphthalene-1-carbonitrile unambiguously defines its structure: a naphthalene backbone substituted with bromine at carbon 3 and a nitrile group at carbon 1 (Figure 1). The molecular formula C₁₁H₆BrN corresponds to a molecular weight of 232.08 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 79996-86-4 | |
| Molecular Formula | C₁₁H₆BrN | |
| Purity (Commercial) | 95–96% | |
| European Community No. | Not available | – |
The planar naphthalene system allows for π-π stacking interactions, while the electron-withdrawing nitrile group directs electrophilic substitution to specific ring positions.
Although the exact synthesis date remains undocumented, the compound’s CAS registration (1996) suggests late 20th-century development alongside advances in regioselective bromination techniques. Early routes likely adapted methodologies from analogous bromonaphthalenes, leveraging transition-metal catalysts to achieve positional selectivity.
This compound exemplifies the strategic use of halogen and nitrile functional groups for sequential functionalization. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki, Ullmann), while the nitrile group serves as a precursor to amines, carboxylic acids, and heterocycles. Such versatility makes it valuable for constructing complex molecules in medicinal chemistry.